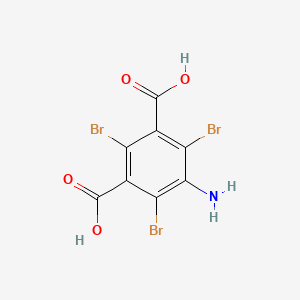

5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid

Vue d'ensemble

Description

L’acide 5-amino-2,4,6-tribromobenzène-1,3-dicarboxylique est un composé organique appartenant à la classe de l’acide m-phtalique et de ses dérivés. Il se caractérise par un cycle benzénique substitué par trois atomes de brome, un groupe amino et deux groupes acide carboxylique.

Mécanisme D'action

Le mécanisme d’action de l’acide 5-amino-2,4,6-tribromobenzène-1,3-dicarboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, en fonction de ses groupes fonctionnels et de la nature de la cible. Les voies impliquées peuvent inclure:

Inhibition enzymatique: Liaison au site actif des enzymes, empêchant la liaison du substrat.

Transduction du signal: Modulation des voies de signalisation en interagissant avec des récepteurs ou d’autres molécules de signalisation.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 5-amino-2,4,6-tribromobenzène-1,3-dicarboxylique implique généralement la bromination de l’acide 5-aminoisophtalique. La réaction est effectuée dans des conditions contrôlées en utilisant du brome comme agent bromant. Le processus implique les étapes suivantes:

Bromination: L’acide 5-aminoisophtalique est traité avec du brome en présence d’un solvant approprié, tel que l’acide acétique, à une température d’environ 50-60 °C.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de brome et de solvants de qualité industrielle, avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Les étapes de purification peuvent inclure des techniques supplémentaires telles que la distillation et la filtration pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 5-amino-2,4,6-tribromobenzène-1,3-dicarboxylique subit diverses réactions chimiques, notamment:

Réactions de substitution: Les atomes de brome peuvent être substitués par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.

Oxydation et réduction: Le groupe amino peut être oxydé en groupe nitro ou réduit en amine dans des conditions appropriées.

Estérification: Les groupes acide carboxylique peuvent réagir avec des alcools pour former des esters.

Réactifs et conditions courantes

Substitution nucléophile: Des réactifs tels que l’hydroxyde de sodium ou l’hydroxyde de potassium dans un solvant polaire comme l’éthanol.

Oxydation: Des réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction: Des réactifs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium.

Estérification: Des alcools en présence d’un catalyseur comme l’acide sulfurique.

Principaux produits

Substitution: Des produits avec différents groupes fonctionnels remplaçant les atomes de brome.

Oxydation: Formation de dérivés nitro.

Réduction: Formation de dérivés d’amines.

Estérification: Formation de dérivés d’esters.

Applications De Recherche Scientifique

L’acide 5-amino-2,4,6-tribromobenzène-1,3-dicarboxylique a plusieurs applications en recherche scientifique:

Chimie: Utilisé comme élément constitutif pour la synthèse de molécules organiques complexes.

Biologie: Enquête sur son potentiel en tant que sonde biochimique.

Médecine: Exploration de ses propriétés thérapeutiques potentielles.

Industrie: Utilisé dans la production de produits chimiques et de matériaux de spécialité.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 5-amino-2,4,6-triiodo-isophtalique: Structure similaire, mais avec des atomes d’iode au lieu de brome.

Acide 5-aminoisophtalique: Manque les atomes de brome, ce qui le rend moins réactif.

Acide 2,4,6-tribromobenzoïque: Modèle de bromation similaire, mais manque le groupe amino.

Unicité

Sa capacité à subir diverses réactions chimiques et son potentiel en recherche scientifique en font un composé précieux .

Propriétés

IUPAC Name |

5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKQFJKPOZCZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)N)Br)C(=O)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224892 | |

| Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35453-30-6 | |

| Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35453-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tribromo-5-amino-isophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T86LB7G8ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-amino-2,4,6-tribromoisophthalic acid particularly useful in crystallography?

A: This compound possesses three bromine atoms arranged in an equilateral triangle configuration within its structure . This "bromine triangle" is easily identifiable in X-ray diffraction patterns and serves as a heavy atom marker for phasing during protein structure determination using Multiple-wavelength Anomalous Dispersion (MAD) phasing .

Q2: How does 5-amino-2,4,6-tribromoisophthalic acid interact with proteins during crystallography?

A: The compound contains amino and carboxyl functional groups, in addition to the bromine atoms. These groups facilitate interactions with proteins through hydrogen bonding and electrostatic interactions . This enables its incorporation into protein crystals either through co-crystallization or soaking techniques, aiding in the structure determination process .

Q3: Beyond crystallography, what are the other applications of 5-amino-2,4,6-tribromoisophthalic acid?

A: The compound serves as a versatile building block for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs) . It acts as a multidentate ligand, coordinating with various metal ions like Cd(II), Pb(II), Co(II), and Zn(II) through its carboxylate groups . These resulting materials exhibit interesting structural motifs and potential applications in areas like gas adsorption, catalysis, and sensing.

Q4: What are the structural features of 5-amino-2,4,6-tribromoisophthalic acid?

A: The molecular formula of 5-amino-2,4,6-tribromoisophthalic acid is C8H4Br3NO4 . It possesses a planar aromatic ring structure with two carboxyl groups, an amino group, and three bromine substituents. These functional groups enable it to engage in various intermolecular interactions like hydrogen bonding, halogen bonding, and π-π stacking, influencing the crystal packing and supramolecular architectures in the formed complexes.

Q5: How do cosolvents affect the structural diversity of coordination polymers formed with 5-amino-2,4,6-tribromoisophthalic acid?

A: Studies have shown that the use of different cosolvents, such as N,N-dimethylacetamide (DMA), methanol (CH3OH), or N,N-dimethylformamide (DMF), during synthesis can significantly influence the structural assembly of lead(II) coordination polymers with H2ATBIP . These cosolvents can act as coordinating ligands, affecting the coordination geometry around the metal center and leading to distinct crystal structures and potentially different material properties.

Q6: What are the fluorescence properties of materials incorporating 5-amino-2,4,6-tribromoisophthalic acid?

A: Both coordination polymers and metal-organic frameworks constructed with H2ATBIP have demonstrated interesting solid-state fluorescence properties . The fluorescence emission can be attributed to ligand-centered transitions or metal-to-ligand charge transfer (MLCT) processes, depending on the incorporated metal ion and the overall framework structure. These luminescent materials hold potential applications as chemical sensors or in optoelectronic devices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B3036469.png)

![3-{[(4-bromophenyl)methyl]sulfanyl}-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3036471.png)

![5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3036472.png)

![4-chlorobenzyl {4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B3036473.png)

![N-(2,3-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3036475.png)

![4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B3036476.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B3036477.png)

![5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3036479.png)

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B3036484.png)